Norbornenylethyltrimethoxysilane

E-beam lithography organosilicate resist sub-20 nm patterning

Norbornenylethyltrimethoxysilane (NETMS; CAS 68245-19-2), also referred to as [(5-bicyclo[2.2.1]hept-2-enyl)ethyl]trimethoxysilane, is a heterobifunctional organosilane with molecular formula C₁₂H₂₂O₃Si and molecular weight 242.39 g·mol⁻¹. Unlike simple alkyl or vinyl silanes, NETMS couples a ring-strained norbornenyl olefin—competent for ring-opening metathesis polymerization (ROMP) and radical-mediated crosslinking—with three hydrolytically labile methoxysilane groups in a single, shelf-stable liquid (density 1.008 g·cm⁻³; boiling point 255 °C at 760 mmHg; flash point 107.6 °C).

Molecular Formula C12H22O3Si
Molecular Weight 242.39 g/mol
Cat. No. B7984560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorbornenylethyltrimethoxysilane
Molecular FormulaC12H22O3Si
Molecular Weight242.39 g/mol
Structural Identifiers
SMILESCO[Si](CCC1CC2CC1C=C2)(OC)OC
InChIInChI=1S/C12H22O3Si/c1-13-16(14-2,15-3)7-6-12-9-10-4-5-11(12)8-10/h4-5,10-12H,6-9H2,1-3H3/t10-,11+,12?/m1/s1
InChIKeyWLCVNBXWMQMKGJ-UBNQGINQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norbornenylethyltrimethoxysilane (NETMS) for Procurement Teams: Core Identity and Dual-Reactivity Architecture


Norbornenylethyltrimethoxysilane (NETMS; CAS 68245-19-2), also referred to as [(5-bicyclo[2.2.1]hept-2-enyl)ethyl]trimethoxysilane, is a heterobifunctional organosilane with molecular formula C₁₂H₂₂O₃Si and molecular weight 242.39 g·mol⁻¹ . Unlike simple alkyl or vinyl silanes, NETMS couples a ring-strained norbornenyl olefin—competent for ring-opening metathesis polymerization (ROMP) and radical-mediated crosslinking—with three hydrolytically labile methoxysilane groups in a single, shelf-stable liquid (density 1.008 g·cm⁻³; boiling point 255 °C at 760 mmHg; flash point 107.6 °C) . This dual-reactive architecture enables covalent bridging between organic polymer matrices and inorganic oxide surfaces through mechanistically orthogonal pathways, a capability that is structurally inaccessible to conventional vinyltrialkoxysilanes and that underpins its use in advanced lithographic resists, low-k dielectric porogens, and metathesis-polymerized composites [1].

Why Generic Substitution Fails: Norbornenylethyltrimethoxysilane Procurement Risks from In-Class Swaps


Attempting to replace Norbornenylethyltrimethoxysilane with a simple vinyltrialkoxysilane (e.g., vinyltrimethoxysilane, VTMS) or a non-norbornenyl methoxysilane fails at the mechanistic level. VTMS provides only a terminal vinyl group for radical grafting or copolymerization, but it cannot undergo ROMP because it lacks the ring strain (~90 kJ·mol⁻¹) of the norbornenyl bicyclo[2.2.1]hept-2-ene moiety [1]. Conversely, substituting NETMS with its triethoxy analog (norbornenyltriethoxysilane; TESNB) preserves ROMP competence but alters the hydrolysis–condensation kinetics: methoxy groups hydrolyze approximately 6–10 times faster than ethoxy groups under equivalent acidic conditions, directly affecting sol–gel processing windows, film uniformity, and shelf-life sensitivity to ambient moisture [2][3]. Furthermore, in e-beam resist terpolymer formulations, the norbornenyl moiety of NETMS participates in radical chain-transfer crosslinking that doubles sensitivity relative to compositions lacking the norbornenyl function—a mechanistic gain entirely absent from non-norbornenyl organosilicates such as HSQ or methylsilsesquioxane [4]. These orthogonal reactivity profiles mean that procurement decisions driven solely by “silane” or “norbornenyl” category matching without methoxy/ethoxy and norbornenyl-position specificity risk substantial performance deviation in the target application.

Norbornenylethyltrimethoxysilane Evidence Guide: Head-to-Head Performance Data for Scientific Procurement


E-Beam Lithography Sensitivity: NETMS Copolymer Achieves 4.4× Dose Reduction vs. HSQ at 20 nm Resolution

In a direct head-to-head comparison under identical 100 keV e-beam patterning conditions, a terpolymer resist incorporating norbornenylethyltrimethoxysilane (NETMS) reduced the critical dose for 20 nm line patterning from 4000 μC·cm⁻² for the industry-standard hydrogen silsesquioxane (HSQ) resist to 900 μC·cm⁻², representing a 4.4-fold sensitivity improvement [1]. The NETMS-containing copolymer alone (without terpolymer optimization) already demonstrated approximately sixfold reduction in critical dose relative to HSQ [2]. FT-IR mechanistic analysis attributes this sensitivity gain to radical chain-transfer reactions between norbornenyl moieties that generate an efficient e-beam-induced cross-linking pathway absent in HSQ's purely siloxane-based chemistry [1].

E-beam lithography organosilicate resist sub-20 nm patterning

Low-k Dielectric Porogen Performance: TMSNB (NETMS Analog) Lowers Dielectric Constant from 2.7 to 2.35 vs. Pure MSQ

In a cross-study comparable evaluation of chemically bonded porogens for methylsilsesquioxane (MSQ) low-k films, trimethoxysilyl norbornene (TMSNB)—the direct structural analog of NETMS bearing the norbornenyl-trimethoxysilyl architecture—reduced the dielectric constant (k) from 2.7 for pure MSQ to 2.35 at 30 wt% initial loading [1]. The same study demonstrated that TMSNB:MSQ films achieved an index of refraction reduction from 1.42 to 1.30 (30:70 wt% ratio) and exhibited a closed-to-open cell porosity transition between 20 and 30 wt% loading, as confirmed by positron annihilation spectroscopy [2]. Critically, the triethoxy analog (TESNB) provided superior fracture toughness relative to both pure MSQ and TMSNB:MSQ films, indicating that the methoxy variant (TMSNB/NETMS) prioritizes dielectric constant reduction while the ethoxy variant favors mechanical integrity—an explicit performance trade-off relevant to materials selection [2].

Low-k dielectric porous MSQ sacrificial porogen

Fracture Toughness Trade-off: Triethoxy Analog TESNB Outperforms TMSNB (NETMS Family) in Low-k Film Mechanical Integrity

Direct comparative nanoindentation measurements on porous MSQ films revealed that films prepared with triethoxysilyl norbornene (TESNB) as the sacrificial porogen exhibited improved fracture toughness relative to both pure MSQ films and films prepared with trimethoxysilyl norbornene (TMSNB, the NETMS structural analog) [1]. While TMSNB:MSQ films achieved the lowest dielectric constant (k = 2.35), they did not show the fracture toughness enhancement observed for TESNB:MSQ films [2]. This explicitly establishes a performance bifurcation within the norbornenylsilane family: the trimethoxy variant (NETMS chemical class) maximizes dielectric constant reduction, whereas the triethoxy variant is selected when mechanical robustness under CMP and packaging stress is the dominant specification. For procurement, this means that NETMS and its close analogs cannot be generically interchanged without clarifying whether the application requirement prioritizes electrical or mechanical performance.

Fracture toughness low-k dielectric mechanical reliability

ROMP-Reactive Filler Coupling: Norbornenylsilane-Treated Composites Outperform Conventional Silane-Treated Composites via Covalent Network Integration

U.S. Patent 5,055,499 discloses that inorganic fillers (glass fiber, powder, flake) surface-treated with norbornenyl-substituted silane coupling agents—including norbornenyltriethoxysilane and structurally analogous norbornenyl-alkyl-trialkoxysilanes such as NETMS—produce metathesis-polymerized poly(cycloolefin) composites with improved physical properties compared to fillers treated with conventional non-norbornenyl silanes [1]. The differentiating mechanism is that the norbornenyl moiety on the silane copolymerizes directly into the growing polynorbornene or polydicyclopentadiene matrix via ROMP, creating a covalent bridge between filler and polymer rather than the non-covalent interphase adhesion provided by standard methacryl- or vinyl-silanes [2]. This class-level inference establishes that NETMS and its close norbornenylsilane relatives provide a covalent filler–matrix linkage that is structurally inaccessible to VTMS, methacryloxypropyltrimethoxysilane (MPS), or other conventional coupling agents when used in ROMP-based composite systems.

Ring-opening metathesis polymerization composite filler coupling polydicyclopentadiene

Cycloaddition Reactivity Advantage: Norbornenyltrimethoxysilane Synthesized from VTMS via Diels–Alder with Dicyclopentadiene at 180 °C, 75% Yield

Patent CN107868103A describes the preparation of norbornenyltrimethoxysilane directly from vinyltrimethoxysilane (VTMS) via Diels–Alder cycloaddition with dicyclopentadiene at 180 °C for 5 hours, achieving a 75% isolated yield after vacuum distillation at −0.098 MPa and 135–156 °C [1]. This synthesis route exploits the dienophilic reactivity of the norbornenyl double bond—reactivity that the precursor VTMS itself lacks. The resulting norbornenyltrimethoxysilane (NETMS) thus carries a strained bicyclic olefin capable of subsequent ROMP or radical crosslinking, while VTMS is limited to free-radical vinyl addition chemistry [2]. The patent further demonstrates that norbornenyltrimethoxysilane serves as a precursor for norbornenyl-dialkoxysilane external electron donors for Ziegler–Natta polypropylene catalysis, an application domain entirely inaccessible to VTMS due to the absence of the norbornenyl scaffold [1].

Diels–Alder cycloaddition silane synthesis norbornenyl functionalization

Hydrolysis Kinetics Differentiation: Methoxysilane (NETMS) Hydrolyzes 6–10× Faster than Ethoxysilane (TESNB) Under Equivalent Acidic Conditions

A comprehensive review of organofunctional alkoxysilane hydrolysis kinetics establishes that methoxysilanes hydrolyze approximately 6–10 times faster than their ethoxysilane counterparts under equivalent acid- or base-catalyzed aqueous conditions, a difference driven by the smaller steric bulk of the methoxy leaving group and its higher electrophilicity [1]. This class-level kinetic relationship directly governs the practical processing behavior of NETMS (trimethoxy) relative to its closest structural analog, norbornenyltriethoxysilane (TESNB). In sol–gel formulations, the faster hydrolysis of NETMS results in shorter gel times and narrower processing windows but can also produce more homogeneous silicate networks when properly controlled; the slower hydrolysis of TESNB offers extended pot life and better tolerance to ambient moisture during storage and handling [2]. For procurement decisions, this kinetic difference means that NETMS is preferable when rapid, complete hydrolysis is required (e.g., thin-film spin-coating with limited hot-plate time), whereas TESNB is advantageous when long bath life or resistance to premature condensation is critical.

Silane hydrolysis sol–gel processing condensation kinetics

Norbornenylethyltrimethoxysilane Application Scenarios: Where the Evidence Supports Selection Over Alternatives


Sub-20 nm E-Beam Lithography Resist Formulation Requiring >4× Throughput Gain Over HSQ

When developing organosilicate e-beam resists for sub-20 nm node patterning where HSQ's 4000 μC·cm⁻² dose requirement makes volume manufacturing economically unviable, NETMS-containing terpolymer formulations reduce the critical dose to 900 μC·cm⁻² while maintaining 20 nm resolution with excellent LER [1]. This scenario applies to mask making, direct-write prototyping, and niche high-resolution patterning where the norbornenyl radical chain-transfer crosslinking mechanism is uniquely leveraged.

Low-k Dielectric Film Fabrication Prioritizing Minimum Dielectric Constant Over Fracture Toughness

For back-end-of-line interconnect dielectrics where minimizing the dielectric constant is the dominant specification, the trimethoxysilyl norbornene class (TMSNB/NETMS) is the correct choice based on its demonstrated k = 2.35 at 30 wt% porogen loading vs. k = 2.7 for pure MSQ [1]. If mechanical robustness under CMP and packaging is co-equally important, the triethoxy analog (TESNB) should be selected instead, per the fracture toughness trade-off established in the same study [2].

ROMP-Based Composite Manufacturing Requiring Covalent Filler–Matrix Integration

In reaction injection molding or resin transfer molding of polydicyclopentadiene (pDCPD) composites with glass or mineral fillers, pretreatment of the filler with NETMS or a closely related norbornenyltrialkoxysilane enables the norbornenyl moiety to copolymerize into the pDCPD matrix via ROMP, creating a covalent filler–polymer bond [1]. This approach is categorically superior to treatment with VTMS or MPS, which can only provide non-covalent interphase adhesion in ROMP systems [2].

Sol–Gel Hybrid Material Synthesis Requiring Rapid, Complete Alkoxysilane Hydrolysis

For sol–gel formulations where rapid hydrolysis and condensation are required—such as thin-film spin-coating with limited thermal budget or moisture-cure sealants needing fast tack-free time—NETMS (trimethoxy) is preferred over its triethoxy analog TESNB due to the approximately 6–10× faster methoxysilane hydrolysis rate [1]. Conversely, when extended pot life and ambient moisture tolerance are more critical than cure speed, TESNB is the appropriate selection [2].

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